molecular formula C4H7ClMg B3042318 2-Methylallylmagnesium chloride CAS No. 5674-01-1

2-Methylallylmagnesium chloride

Cat. No.: B3042318
CAS No.: 5674-01-1
M. Wt: 114.86 g/mol
InChI Key: VBBBKPRFPDSTNT-UHFFFAOYSA-M
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Description

2-Methylallylmagnesium chloride (CAS 5674-01-1) is an organomagnesium compound widely used as a Grignard reagent in organic synthesis. Its molecular formula is C₄H₇ClMg, with a molecular weight of 114.86 g/mol and a density of 1.301 g/cm³ . The compound is typically supplied as a 0.4–0.7 M solution in tetrahydrofuran (THF) and is highly reactive, necessitating storage under inert conditions (argon) to prevent degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylallylmagnesium chloride is prepared by reacting 2-methylallyl chloride with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but is optimized for larger quantities. The process involves the continuous addition of 2-methylallyl chloride to a suspension of magnesium turnings in THF, with efficient stirring and temperature control to ensure complete reaction and high yield .

Chemical Reactions Analysis

Types of Reactions: 2-Methylallylmagnesium chloride primarily undergoes nucleophilic addition reactions, where it adds to electrophilic carbon atoms in carbonyl compounds, such as aldehydes and ketones. It can also participate in substitution reactions with halides and other leaving groups .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methylallylmagnesium chloride is utilized in various scientific research fields due to its reactivity and versatility:

Mechanism of Action

The mechanism of action of 2-methylallylmagnesium chloride involves the nucleophilic attack of the magnesium-bound carbon on electrophilic carbon atoms in substrates. This results in the formation of new carbon-carbon bonds. The magnesium chloride byproduct is typically removed by aqueous workup .

Comparison with Similar Compounds

Key Properties:

  • Boiling Point : 65–67°C
  • Flash Point : −21°C (closed cup)
  • Structure : Features a magnesium center bonded to a chloro group and a 2-methylallyl group (H₂C=C(CH₃)CH₂–) .

Structural and Reactivity Comparisons

Table 1: Key Differences Among Allylic and Aryl Grignard Reagents

Compound Structure Reactivity Profile Key Applications Safety Risks
2-Methylallylmagnesium chloride H₂C=C(CH₃)CH₂MgCl High diastereoselectivity in aldol reactions; forms cyclic adducts with allenes Natural product synthesis, organometallics Flammable (R11), causes burns (R34)
Allylmagnesium bromide H₂C=CHCH₂MgBr Less steric hindrance; faster nucleophilic addition General alkylation reactions Similar flammability, corrosive
2-Methylbenzylmagnesium chloride o-CH₃C₆H₄CH₂MgCl Aromatic stabilization enhances stability; slower reactivity Synthesis of benzyl-substituted compounds Reacts violently with water (R14/15)
Cyclohexylmagnesium chloride C₆H₁₁MgCl Bulky cyclohexyl group reduces reaction rates Hydrocarbon chain elongation Harmful by inhalation (R20/21/22)

Mechanistic and Functional Differences

Reactivity with Enynes :

  • This compound adds across enynes to yield alkynes and allenes, whereas allylmagnesium bromide favors direct conjugate additions .
  • Transition metal catalysts (e.g., Ni, Pd) enable milder carbomagnesiation with this compound compared to traditional methods .

Steric Effects :

  • The methyl group in this compound introduces steric hindrance, reducing side reactions in crowded substrates compared to allylmagnesium bromide .

Thermodynamic Stability :

  • Aryl Grignards (e.g., 2-methylbenzylmagnesium chloride) exhibit greater stability due to resonance, whereas allylic Grignards (e.g., this compound) are more reactive but prone to decomposition .

Research Findings and Case Studies

Natural Product Synthesis: In Sasaki’s 2017 synthesis of polycavernoside B, this compound enabled the formation of β-hydroxy ketone 124 with high enantioselectivity, a step unachievable with bulkier Grignard reagents .

Rare Earth Complexes :

  • Shan et al. demonstrated that this compound forms stable complexes with Sm and Gd, whereas cyclohexylmagnesium chloride failed under identical conditions due to steric incompatibility .

Biological Activity

2-Methylallylmagnesium chloride (CAS No. 5674-01-1) is a Grignard reagent primarily utilized in organic synthesis. Its biological activity, while not extensively documented, has been explored in various studies, particularly in the context of drug development and synthetic methodologies. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its applications, relevant case studies, and research findings.

  • Molecular Formula : C4_4H7_7ClMg
  • Molecular Weight : 114.86 g/mol
  • Appearance : Colorless to yellow liquid
  • Boiling Point : 65.0°C to 67.0°C
  • Density : 0.915 g/mL

Applications in Organic Synthesis

This compound is primarily employed as a reagent in organic synthesis. It facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. Notable applications include:

  • Synthesis of natural products such as aplysin and acutumine.
  • Utilization in cross-metathesis reactions for developing bis-indole compounds with potential antimalarial activity .

Antimalarial Activity

A significant study investigated the synthesis of bis-indole compounds related to the flinderoles, which are known for their antimalarial properties. The research demonstrated that compounds synthesized using this compound exhibited moderate antimalarial activity against both chloroquine-resistant and chloroquine-susceptible strains of Plasmodium falciparum. The study highlighted the potential for developing new antimalarial drugs based on these synthetic methodologies .

Aldol Reactions

Research involving aldol reactions showed that this compound could be effectively used to generate tunable fluorescence in specific chemical environments. The study monitored product formation through UV absorption spectroscopy, indicating that this compound plays a crucial role in facilitating reactions that lead to biologically relevant products .

Safety and Handling Considerations

Due to its reactive nature, this compound poses several hazards:

Hazard CategoryDescription
Acute toxicityHarmful if swallowed
Skin corrosion/irritationCauses severe skin burns
Eye damageCauses serious eye damage
FlammabilityHighly flammable liquid and vapor
Reactivity with waterEmits flammable gases upon contact

Precautionary measures must be taken when handling this reagent, including appropriate personal protective equipment (PPE) and working under an inert atmosphere .

Case Studies

  • Synthesis of Antimalarial Compounds :
    • A doctoral thesis explored the total synthesis of new classes of antimalarial compounds using this compound. The resulting bis-indole compounds demonstrated promising biological activity against malaria parasites, suggesting a pathway for future drug development .
  • Fluorescent Probes Development :
    • In another study, researchers utilized this compound in the development of fluorescent probes for monitoring biological processes. The compound's ability to participate in complex reactions made it suitable for creating sensors with tunable properties .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Methylallylmagnesium chloride in THF solution?

Methodological Answer:

  • Protective Equipment : Wear flame-resistant lab coats, gloves, and safety goggles. Use face shields during transfers due to flammability (flash point: −6°F) and water reactivity .
  • Storage : Store under argon in sealed, flame-resistant containers to prevent moisture ingress and peroxide formation (risk code R14/15) .
  • Waste Management : Quench residual reagent with isopropanol or dry ice in a fume hood. Collect waste in inert, non-reactive containers for professional disposal .

Q. How is this compound typically prepared and standardized for use in alkylation reactions?

Methodological Answer:

  • Synthesis : React 2-methylallyl chloride with magnesium turnings in anhydrous THF under nitrogen/argon. Monitor reaction initiation via exotherm (65–67°C boiling point) .
  • Standardization : Titrate aliquots with deuterated methanol (CD₃OD) and analyze by ¹H NMR to quantify active Grignard species. Compare with theoretical molarity (0.5 M in THF) .

Q. What are the primary applications of this compound in organic synthesis?

Methodological Answer:

  • Key Reactions : Used to synthesize allylated compounds via nucleophilic addition to ketones, aldehydes, or esters. For example, it forms tertiary alcohols or α,β-unsaturated ketones .
  • Natural Product Synthesis : Facilitates construction of terpenoid and flavonoid scaffolds through regioselective allylation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported physical properties (e.g., density) of this compound solutions?

Methodological Answer:

  • Data Analysis : Literature reports varying densities (1.301 g/cm³ vs. 0.915 g/mL at 25°C) due to solvent composition (THF vs. 2-MeTHF) or concentration gradients .
  • Experimental Verification : Use pycnometry or oscillating U-tube densitometers to measure solution density under controlled conditions (argon atmosphere, 25°C) .

Q. What strategies optimize reaction yields when using this compound in stereoselective syntheses?

Methodological Answer:

  • Additive Screening : Introduce Lewis acids (e.g., ZnCl₂) to stabilize transition states and enhance regioselectivity .
  • Temperature Control : Maintain −20°C to 0°C for slow addition to electrophiles, minimizing side reactions (e.g., β-hydride elimination) .

Q. How can researchers mitigate risks of peroxide formation during long-term storage?

Methodological Answer:

  • Inhibitors : Add 0.1% BHT (butylated hydroxytoluene) to THF solutions to retard peroxide formation. Test peroxides quarterly via iodometric titration .
  • Storage Monitoring : Use peroxide test strips and discard solutions if peroxides exceed 100 ppm .

Q. What advanced characterization techniques confirm the identity of products derived from this compound?

Methodological Answer:

  • Spectroscopy : Use ¹³C NMR and DEPT-135 to distinguish allylic carbons. High-resolution mass spectrometry (HRMS) validates molecular formulas .
  • X-ray Crystallography : For crystalline intermediates, compare bond lengths/angles with Cambridge Structural Database entries (e.g., CCDC references) .

Q. How should researchers address inconsistent reactivity in large-scale reactions (e.g., exothermic runaway)?

Methodological Answer:

  • Process Safety : Conduct reaction calorimetry to map exothermic profiles. Use jacketed reactors with controlled cooling (−10°C brine) .
  • Scale-Up Protocols : Adopt semi-batch addition of Grignard reagent to maintain stoichiometric control and heat dissipation .

Q. Tables for Key Data

Property Reported Value Source
Density (THF solution)0.915 g/mL at 25°C
Boiling Point (THF)65–67°C
Flash Point−6°F (−21°C)
Hazard CodesR11, R14/15, R34, R40

Properties

IUPAC Name

magnesium;2-methanidylprop-1-ene;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7.ClH.Mg/c1-4(2)3;;/h1-2H2,3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBBKPRFPDSTNT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5674-01-1
Record name 2-Methylallylmagnesium chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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